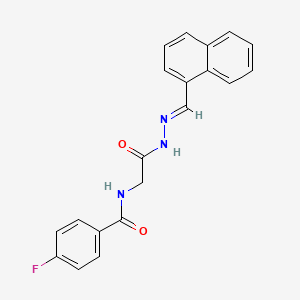
3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C21H18FN3OS and a molecular weight of 379.46 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone typically involves the reaction of 3-(benzyloxy)benzaldehyde with 4-fluorophenylthiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Applications De Recherche Scientifique
3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. The exact molecular pathways involved are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar in structure but with a chlorine atom instead of a fluorine atom.
4-(Benzyloxy)-3-methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone: Contains a methoxy group on the benzaldehyde moiety.
4-(Benzyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone: Features a methyl group on the phenyl ring
Propriétés
Numéro CAS |
767332-56-9 |
|---|---|
Formule moléculaire |
C21H18FN3OS |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H18FN3OS/c22-18-9-11-19(12-10-18)24-21(27)25-23-14-17-7-4-8-20(13-17)26-15-16-5-2-1-3-6-16/h1-14H,15H2,(H2,24,25,27)/b23-14+ |
Clé InChI |
WMJLZPRSHBQMKV-OEAKJJBVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=S)NC3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=S)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009925.png)
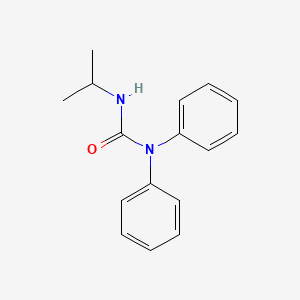
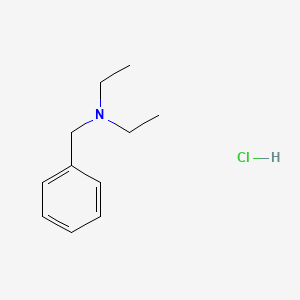

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009955.png)

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)
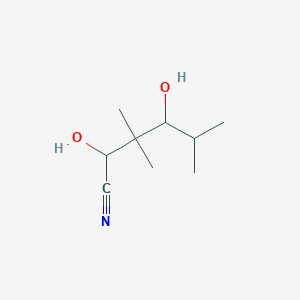

![N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B12009996.png)
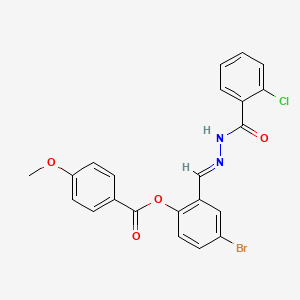
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B12010010.png)
